molecular formula C23H23ClN2O4S B5100149 N-(5-chloro-2-phenoxyphenyl)-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide

N-(5-chloro-2-phenoxyphenyl)-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide

Cat. No. B5100149
M. Wt: 459.0 g/mol
InChI Key: VEPGZIDRICBAHA-UHFFFAOYSA-N
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Description

This compound belongs to the class of sulfonamide derivatives, which are known for their diverse chemical and biological activities. The presence of the sulfonamide group, alongside the chloro- and phenoxy- substituents, suggests potential for varied chemical interactions and biological relevance.

Synthesis Analysis

The synthesis of sulfonamide compounds typically involves the coupling of a sulfonate with an amine. For compounds like "N-(5-chloro-2-phenoxyphenyl)-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide", one might expect multi-step syntheses that involve the formation of the phenoxyphenyl and ethylamino groups, followed by their incorporation into the final sulfonamide structure through amide bond formation techniques.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonyl group attached to an amide linkage. X-ray crystallography and spectroscopic methods (FT-IR, 1H-NMR, 13C-NMR, UV–vis) can provide detailed insights into the geometry, bond lengths, and angles, as well as electronic properties of the molecule (Durgun et al., 2016).

Safety and Hazards

The safety and hazards associated with a compound are typically determined through toxicological studies. Without specific data for this compound, I can’t provide detailed safety and hazard information .

Future Directions

Future research on this compound would likely involve determining its physical and chemical properties, studying its reactivity, and potentially investigating its biological activity if it’s relevant for pharmaceutical applications .

properties

IUPAC Name

N-(5-chloro-2-phenoxyphenyl)-3-[4-(ethylsulfamoyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O4S/c1-2-25-31(28,29)20-12-8-17(9-13-20)10-15-23(27)26-21-16-18(24)11-14-22(21)30-19-6-4-3-5-7-19/h3-9,11-14,16,25H,2,10,15H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEPGZIDRICBAHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=C(C=CC(=C2)Cl)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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